
Pyren-1-ylmethanamine
Overview
Description
Pyren-1-ylmethanamine, also known as 1-pyrenemethylamine, is an organic compound with the molecular formula C₁₇H₁₃N. It is derived from pyrene, a polycyclic aromatic hydrocarbon, and features a primary amine group attached to the pyrene ring. This compound is notable for its strong fluorescence properties, making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyren-1-ylmethanamine can be synthesized through several methodsAnother method includes the reaction of pyrene with formaldehyde and ammonia, leading to the formation of the desired amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired application and production scale .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of pyrene derivatives with various functional groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at specific positions on the pyrene ring, leading to a variety of substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various pyrene derivatives, such as nitro, sulfonyl, and halogenated pyrenes, which have distinct properties and applications .
Scientific Research Applications
Synthesis of Functionalized Polymers
Pyrenyl Hyaluronan
One significant application of pyren-1-ylmethanamine is in the synthesis of pyrenyl hyaluronan (Py-HA), a polymer that serves as a pH-sensitive drug carrier. The incorporation of pyrene into hyaluronan enhances its fluorescence properties, making it suitable for real-time monitoring of drug delivery systems .
Star-Shaped Polymers
Additionally, this compound is utilized in synthesizing star-shaped polymers like 4,6-bis(9H-carbazol-2-yloxy)-2-(pyrenemethylamine)-1,3,5-triazine. These polymers exhibit unique optical properties and potential applications in optoelectronic devices .
Fluorescent Probes
Monitoring Microviscosity
this compound derivatives have been developed into fluorescent probes for monitoring microviscosity changes in biological systems. For example, bipyrenylamino acids can be incorporated into peptides and proteins to study local viscosity variations through monomer-excimer kinetics .
DNA Interaction Studies
The compound has also been employed to monitor DNA interactions. The transition from monomer to excimer emission upon DNA strand formation allows for real-time observation of molecular interactions .
Electrochemical Applications
Electrochemical Sensors
Research indicates that this compound can be functionalized onto reduced graphene oxide to create electrochemical sensors. These sensors have shown promise in detecting biomolecules and could be pivotal in developing diagnostic tools .
Drug Delivery Systems
Pyrene-Fatty Acid Conjugates
Recent studies have explored pyrene-fatty acid conjugates as drug carriers that can be monitored in real time. These conjugates exhibit excimer emission changes in response to cellular uptake and disruption, allowing researchers to track pharmacokinetics effectively .
Biochemical Pathway Studies
Metabolic Pathways
The compound has been studied for its role in biochemical pathways involving pyrene degradation by specific microorganisms. Understanding these pathways can provide insights into environmental bioremediation strategies .
Data Tables
Application Area | Description | Example Use Case |
---|---|---|
Functionalized Polymers | Synthesis of pH-sensitive drug carriers | Pyrenyl hyaluronan (Py-HA) |
Fluorescent Probes | Monitoring microviscosity and DNA interactions | Bipyrenylamino acids as viscosity probes |
Electrochemical Sensors | Development of sensors for biomolecule detection | Pyrene-functionalized graphene oxide sensors |
Drug Delivery Systems | Real-time monitoring of drug carriers using fluorescence | Pyrene-fatty acid conjugates |
Biochemical Pathways | Studies on microbial degradation pathways | Research on pyrene metabolism by Sphingomonas |
Case Study 1: Pyrenyl Hyaluronan as a Drug Carrier
In a study published by Sigma-Aldrich, researchers demonstrated the effectiveness of pyrenyl hyaluronan as a pH-triggered drug delivery system. The polymer's fluorescence properties allowed for tracking drug release under physiological conditions, showcasing its potential for targeted therapy .
Case Study 2: Monitoring Drug Carriers with Pyrene-Fatty Acid Conjugates
A study investigated the use of pyrene-fatty acid conjugates for monitoring drug carriers' pharmacokinetics in real time. The results indicated that the fluorescence emission shifts from excimer to monomer upon cellular uptake, providing a novel method for assessing drug delivery efficiency .
Case Study 3: Fluorescent Probes for Microviscosity
Research highlighted the use of bipyrenylamino acids to monitor viscosity changes in protein environments. The ability to measure fluorescence decay rates allowed scientists to gain insights into dynamic processes within cells .
Mechanism of Action
The mechanism of action of pyren-1-ylmethanamine involves its ability to intercalate into nucleic acid structures and interact with various biomolecules. The pyrene moiety exhibits strong π-π stacking interactions, which facilitate binding to nucleic acids and proteins. This interaction can lead to changes in fluorescence properties, enabling sensitive detection and analysis .
Comparison with Similar Compounds
1-Aminomethylpyrene: Similar in structure but may have different functional properties.
1-Pyrenemethylamine hydrochloride: A hydrochloride salt form with distinct solubility and stability characteristics.
Uniqueness: Pyren-1-ylmethanamine stands out due to its strong fluorescence and ability to form stable complexes with nucleic acids and proteins. These properties make it particularly useful in applications requiring high sensitivity and specificity .
Biological Activity
Pyren-1-ylmethanamine, also known as 1-pyrenemethylamine hydrochloride, is a synthetic compound that exhibits significant biological activity due to its unique structural properties. This article explores its biological mechanisms, applications, and research findings, supported by data tables and case studies.
- Chemical Formula : C17H14ClN
- Molecular Weight : 267.75 g/mol
- Melting Point : 258 °C (decomposes)
- Boiling Point : 437.9 °C at 760 mmHg
- LogP : 5.545 (indicating high lipophilicity)
The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions due to the presence of a positively charged ammonium ion .
This compound primarily functions as a fluorescent probe , allowing for the labeling and visualization of biomolecules in biological systems. Its mechanism of action involves:
- Covalent Bond Formation : It forms covalent bonds with carbonyl groups in biomolecules without significantly altering their structure or function, facilitating studies in their native states.
- Fluorescence Emission : Upon excitation, the pyrene group emits fluorescence, which is utilized to detect and quantify labeled biomolecules.
- Amphiphilic Nature : The compound's ability to interact with both hydrophilic and hydrophobic environments makes it suitable for various biochemical assays .
1. Fluorescent Probes
This compound is widely used in biochemistry and molecular biology for detecting nucleic acids and proteins. Its fluorescence properties allow it to serve as a sensitive probe in various assays.
2. Cytotoxicity Studies
Research indicates that prolonged exposure to this compound can lead to cytotoxic effects, particularly through the generation of reactive oxygen species (ROS). For instance, studies have shown increased ROS production in human HepG2 cells treated with pyrene analogues, leading to oxidative stress and cell damage .
3. Interaction with Nanomaterials
The compound has been found to form non-covalent interactions with nanostructures such as single-walled carbon nanotubes, enhancing their stability and functionality in biological applications.
Comparative Analysis of Related Compounds
The following table summarizes key structural features and unique properties of compounds related to this compound:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Aminopyrene | Contains an amino group on pyrene | Primarily used as a fluorescent dye |
Pyrene-1-carboxaldehyde | Aldehyde functional group on pyrene | Useful for Schiff base formation |
1-Pyrenecarboxylic acid | Carboxylic acid group on pyrene | Stronger interaction with metal ions |
N-(Pyren-1-yl)acetamide | Acetamide derivative of pyrene | Enhanced solubility and biological activity |
The unique aspect of this compound lies in its combination of hydrophobic and hydrophilic properties, allowing it to effectively function as both a fluorescent probe and a ligand precursor while maintaining significant solubility in aqueous environments.
Study on ROS Production
A study focused on the cytotoxic effects of pyrene derivatives revealed that exposure to these compounds resulted in increased ROS production in various cell lines, including HT29 colon cancer cells. The study highlighted that UV light irradiation significantly enhanced the cytotoxicity of these compounds due to elevated ROS levels leading to mitochondrial DNA damage .
Application in Photodynamic Therapy
Another research effort investigated the potential use of pyrene derivatives as photosensitizers for photodynamic therapy. The findings suggested that certain derivatives could effectively induce cell death upon light activation through ROS generation, marking them as promising candidates for cancer treatment strategies .
Properties
IUPAC Name |
pyren-1-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNXEWGKCWPLQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383192 | |
Record name | Pyren-1-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3786-54-7 | |
Record name | Pyren-1-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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